PEG3 Linker Length Delivers Superior ERα Degradation Activity Compared to Direct PEG2 and PEG4 Analogs in PROTAC Design
In a defined decoy nucleic acid-type PROTAC system targeting the estrogen receptor alpha (ERα), the PEG3-containing construct (LCL-ER(dec)) exhibited the highest degradation activity among tested linker lengths. While the binary ERα binding affinity was equivalent for PEG2, PEG3, and PEG4 analogs (IC₅₀ = 30-50 nM), the PEG3 linker uniquely maximized the formation of a productive ternary complex, leading to a visually and quantitatively superior degradation profile [1]. The substitution of the PEG3 spacer for a shorter PEG2 or longer PEG4 unit resulted in a clear loss of degradation efficiency, underscoring the non-linear relationship between linker length and functional readout [1].
| Evidence Dimension | ERα Degradation Activity (Western Blot) |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)): Highest degradation activity |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4): Lower degradation activity |
| Quantified Difference | Significant (visual semi-quantification from published Western blot); Binding affinity unchanged (IC₅₀ = 30-50 nM for all three) |
| Conditions | Breast cancer cell lines; Evaluation of decoy nucleic acid-PROTAC conjugates for ERα degradation via Western blotting |
Why This Matters
Direct evidence that a PEG3 spacer is not simply 'intermediate' in length but optimal for a specific E3 ligase-target pair, making it a design-critical selection criterion for degradation campaigns.
- [1] MEDCHEM NEWS, Vol. 33, No. 2, pp. 24-25 (2023). Decoy Nucleic Acid-Type PROTAC Molecular Design and Linker Optimization. Pharmaceutical Society of Japan. Available at: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/ View Source
